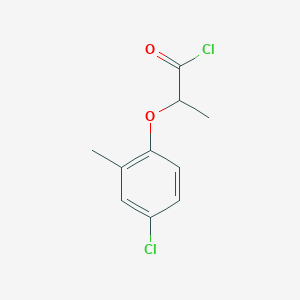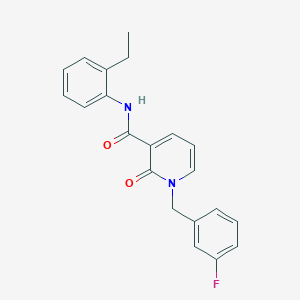
2-(4-Chloro-2-methylphenoxy)propionyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-(4-Chloro-2-methylphenoxy)propionyl chloride” is a chemical compound with the molecular formula C10H10Cl2O2 and a molecular weight of 233.09 . It is primarily used for research purposes .
Molecular Structure Analysis
The molecular structure of “2-(4-Chloro-2-methylphenoxy)propionyl chloride” consists of a propionyl chloride group attached to a 4-chloro-2-methylphenol group .Physical And Chemical Properties Analysis
“2-(4-Chloro-2-methylphenoxy)propionyl chloride” is a liquid at room temperature . It has a predicted boiling point of approximately 290.9°C at 760 mmHg and a predicted density of approximately 1.3 g/mL . The refractive index is predicted to be 1.53 .Wissenschaftliche Forschungsanwendungen
Sorption to Soil and Organic Matter
The sorption behavior of phenoxy herbicides, including compounds structurally related to 2-(4-Chloro-2-methylphenoxy)propionyl chloride, has been extensively studied. Research indicates that soil organic matter and iron oxides are significant sorbents for these herbicides. Parameters such as soil pH, organic carbon content, and iron content play a crucial role in the sorption process, impacting the mobility and bioavailability of these compounds in the environment (Werner, Garratt, & Pigott, 2012).
Environmental Fate and Behavior of Parabens
While not directly related to 2-(4-Chloro-2-methylphenoxy)propionyl chloride, studies on the environmental fate and behavior of parabens, which share phenolic structures, offer insights into how such compounds might behave in aquatic environments. Parabens, like phenoxy herbicides, can undergo biodegradation but remain detectable in various environmental matrices, suggesting potential persistence and bioaccumulation concerns for structurally related compounds (Haman, Dauchy, Rosin, & Munoz, 2015).
Toxicity and Environmental Impact
Research on antimicrobial compounds such as triclosan, which shares structural similarities with phenoxy herbicides, underscores the potential for environmental persistence, bioaccumulation, and toxicity towards aquatic organisms. These studies highlight the importance of understanding the environmental and health impacts of chemical compounds, including 2-(4-Chloro-2-methylphenoxy)propionyl chloride, to mitigate potential risks associated with their use and disposal (Bedoux, Roig, Thomas, Dupont, & Bot, 2012).
Developmental Toxicity Evaluation
Investigations into the developmental toxicity of chemicals, such as Methyl Chloride (Chloromethane), provide a framework for evaluating potential adverse effects on reproductive health and development. These studies contribute to the broader understanding of chemical safety and regulatory assessments, informing safe use practices for chemicals, including 2-(4-Chloro-2-methylphenoxy)propionyl chloride (Arts, Kellert, Pottenger, & Theuns‐van Vliet, 2019).
Safety And Hazards
“2-(4-Chloro-2-methylphenoxy)propionyl chloride” is classified as a dangerous substance . It can cause harm if swallowed, inhaled, or if it comes into contact with skin . It can also cause severe skin burns and eye damage . In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical advice .
Eigenschaften
IUPAC Name |
2-(4-chloro-2-methylphenoxy)propanoyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2O2/c1-6-5-8(11)3-4-9(6)14-7(2)10(12)13/h3-5,7H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVWRXFFNZFVAJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OC(C)C(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chloro-2-methylphenoxy)propionyl chloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(2S,4S)-4-Methoxypyrrolidin-2-yl]methanamine;dihydrochloride](/img/structure/B2676134.png)
![3-[5-Chloro-2-[[1-[(1-methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenyl]pyridine](/img/structure/B2676136.png)
![N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-7-yl]-2-methylbenzamide](/img/structure/B2676137.png)

![N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2676139.png)
![N-(4-cyanothian-4-yl)-5-oxo-1-[(pyridin-2-yl)methyl]pyrrolidine-3-carboxamide](/img/structure/B2676141.png)

![2-{[5-(1,3-benzodioxol-5-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(pyrimidin-2-yl)acetamide](/img/structure/B2676144.png)
![(5-Bromofuran-2-yl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2676146.png)

![1-(benzo[d]oxazol-2-yl)-N-(5-methylpyridin-2-yl)pyrrolidine-2-carboxamide](/img/structure/B2676151.png)

![N-(3-fluorophenyl)-3-methyl-N-(4-methylbenzyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2676154.png)
![N1-(3,4-dimethylphenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2676155.png)